molecular formula C10H7N4NaO3S B10821068 Sodium;6-[(1-methyltriazol-4-yl)methylidene]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

Sodium;6-[(1-methyltriazol-4-yl)methylidene]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

Cat. No.: B10821068
M. Wt: 286.24 g/mol
InChI Key: OMJBLZMKGVWHQP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium;6-[(1-methyltriazol-4-yl)methylidene]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate: is a synthetic organic compound known for its β-lactamase-inhibiting properties. This compound is part of the penem class of antibiotics and is used primarily for its antibacterial activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;6-[(1-methyltriazol-4-yl)methylidene]-7-oxo-4-thia-1-azabicyclo[320]hept-2-ene-2-carboxylate involves multiple steps, starting from the appropriate β-lactam precursorThe reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Sodium;6-[(1-methyltriazol-4-yl)methylidene]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various derivatives of the parent compound, such as sulfoxides, sulfones, and hydroxylated products. These derivatives often retain the antibacterial activity of the parent compound .

Mechanism of Action

The mechanism of action of Sodium;6-[(1-methyltriazol-4-yl)methylidene]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate involves the inhibition of β-lactamase enzymes. These enzymes are responsible for the hydrolysis of β-lactam antibiotics, rendering them ineffective. By inhibiting these enzymes, the compound restores the activity of β-lactam antibiotics against resistant bacteria . The molecular targets include the active site of β-lactamase enzymes, where the compound forms a stable complex, preventing the enzyme from interacting with its natural substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium;6-[(1-methyltriazol-4-yl)methylidene]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate is unique due to its specific β-lactamase-inhibiting properties, which make it particularly effective against β-lactamase-producing bacteria. Its structure allows it to form a stable complex with the enzyme, providing a robust mechanism of action .

Properties

IUPAC Name

sodium;6-[(1-methyltriazol-4-yl)methylidene]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O3S.Na/c1-13-3-5(11-12-13)2-6-8(15)14-7(10(16)17)4-18-9(6)14;/h2-4,9H,1H3,(H,16,17);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMJBLZMKGVWHQP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C=C2C3N(C2=O)C(=CS3)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N4NaO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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